molecular formula C16H11Cl2NO2S B281067 N-(3,4-dichlorophenyl)-1-naphthalenesulfonamide

N-(3,4-dichlorophenyl)-1-naphthalenesulfonamide

Cat. No.: B281067
M. Wt: 352.2 g/mol
InChI Key: IVCCLOUMYJZLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-1-naphthalenesulfonamide, commonly known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNNS is a sulfonamide derivative and has been synthesized through a number of methods. It exhibits a wide range of biochemical and physiological effects and has been extensively studied for its mechanism of action.

Mechanism of Action

The mechanism of action of DNNS is not fully understood. However, it is believed to exhibit inhibitory activity against carbonic anhydrase enzymes by binding to the active site of the enzyme. It has also been shown to bind to hydrophobic pockets of proteins and exhibit fluorescence upon binding.
Biochemical and Physiological Effects:
DNNS exhibits a wide range of biochemical and physiological effects. It has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which play a key role in the regulation of acid-base balance in the body. DNNS has also been shown to bind to hydrophobic pockets of proteins and exhibit fluorescence upon binding, making it a useful tool for studying protein-ligand interactions.

Advantages and Limitations for Lab Experiments

DNNS has several advantages and limitations for lab experiments. Its inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying enzyme inhibition. Its fluorescence properties make it a useful tool for studying protein-ligand interactions. However, DNNS has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DNNS. One potential direction is the development of DNNS derivatives with improved solubility in aqueous solutions. Another potential direction is the use of DNNS as a tool for studying the role of sulfonamides in enzyme inhibition. Additionally, DNNS could be used as a tool for studying protein-ligand interactions in more complex systems such as cells and tissues. Overall, DNNS has the potential to be a valuable tool for studying a wide range of biological processes.

Synthesis Methods

DNNS can be synthesized through a number of methods. One of the most commonly used methods is the reaction between 3,4-dichloroaniline and 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and yields DNNS as a white solid.

Scientific Research Applications

DNNS has been extensively studied for its potential applications in various fields. It has been used as a tool to study the role of sulfonamides in enzyme inhibition and has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes. DNNS has also been used as a fluorescent probe for the detection of protein-ligand interactions. It has been shown to bind to the hydrophobic pockets of proteins and exhibit fluorescence upon binding.

Properties

Molecular Formula

C16H11Cl2NO2S

Molecular Weight

352.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H11Cl2NO2S/c17-14-9-8-12(10-15(14)18)19-22(20,21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,19H

InChI Key

IVCCLOUMYJZLAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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